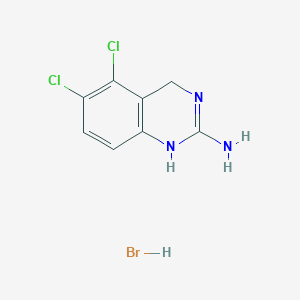
Bromhidrato de 2-amino-5,6-dicloro-3,4-dihidroquinazolina
Descripción general
Descripción
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is a chemical compound with the molecular formula C8H8BrCl2N3. It is known for its applications in various scientific fields, particularly in chemistry and biology. This compound is a derivative of quinazoline and is characterized by the presence of amino and dichloro substituents on the quinazoline ring.
Aplicaciones Científicas De Investigación
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hematopoietic disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It is identified as a metabolite of anagrelide , which is a drug used to treat essential thrombocytosis, a condition characterized by an excessive production of platelets in the bone marrow .
Mode of Action
As a metabolite of Anagrelide, it may share similar mechanisms, which involves the reduction of platelet production .
Biochemical Pathways
Given its association with Anagrelide, it may be involved in the regulation of megakaryocyte maturation and proliferation, thereby affecting platelet production .
Pharmacokinetics
As a metabolite, its bioavailability and pharmacokinetics are likely influenced by the metabolic processes that produce it from anagrelide .
Result of Action
As a metabolite of Anagrelide, it may contribute to the overall therapeutic effect of reducing platelet counts .
Action Environment
Factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity .
Análisis Bioquímico
Biochemical Properties
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide plays a crucial role in biochemical reactions, particularly in hematopoietic cell cultures where it is the major metabolite of Anagrelide . This compound interacts with various enzymes and proteins involved in platelet production and regulation. It inhibits the enzyme phosphodiesterase III (PDE3), which leads to an increase in cyclic adenosine monophosphate (cAMP) levels . Elevated cAMP levels result in the inhibition of platelet aggregation and a reduction in platelet count .
Cellular Effects
The effects of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide on various cell types and cellular processes are profound. In hematopoietic cells, this compound significantly reduces platelet production by inhibiting megakaryocyte maturation . It also affects cell signaling pathways by increasing cAMP levels, which in turn influences gene expression and cellular metabolism . The compound’s impact on cell function includes alterations in cell cycle progression and apoptosis, contributing to its therapeutic effects in reducing platelet count .
Molecular Mechanism
At the molecular level, 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide exerts its effects through several mechanisms. It binds to and inhibits PDE3, leading to increased cAMP levels . This elevation in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins involved in platelet aggregation and megakaryocyte maturation . Additionally, the compound may influence gene expression by modulating transcription factors that respond to cAMP levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function, such as platelet reduction, are sustained over time, although the degree of inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide vary with different dosages in animal models. At lower doses, the compound effectively reduces platelet count without significant adverse effects . At higher doses, it may cause toxic effects, including gastrointestinal disturbances and potential hepatotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a role in its biotransformation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed and distributed throughout the body, with a particular affinity for hematopoietic tissues . Its localization and accumulation in these tissues are critical for its therapeutic effects on platelet production .
Subcellular Localization
The subcellular localization of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PDE3 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting platelet production .
Métodos De Preparación
The synthesis of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide typically involves the reaction of 2,3-dichlorobenzaldehyde with cyanogen bromide, followed by cyclization and reduction steps. The reaction conditions often require the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Análisis De Reacciones Químicas
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinazoline derivatives.
Substitution: The amino and dichloro groups can participate in substitution reactions, leading to the formation of various substituted quinazoline compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide can be compared with other quinazoline derivatives, such as:
2-Amino-4,6-dichloropyrimidine: Similar in structure but differs in the position of chlorine atoms and the presence of a pyrimidine ring.
5,6-Dichloro-1,4-dihydro-2-quinazolinamine: Another closely related compound with similar substituents but different functional groups.
The uniqueness of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide lies in its specific substitution pattern and its role as a metabolite of anagrelide, which gives it distinct biological and chemical properties .
Propiedades
IUPAC Name |
5,6-dichloro-1,4-dihydroquinazolin-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3.BrH/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6;/h1-2H,3H2,(H3,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQKLLDGWIZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432647 | |
| Record name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327602-34-6 | |
| Record name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


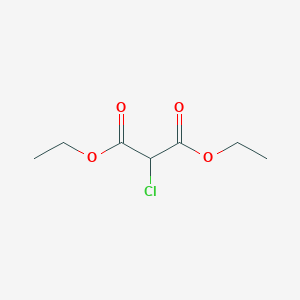
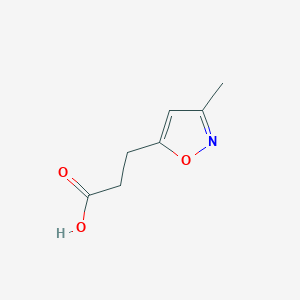
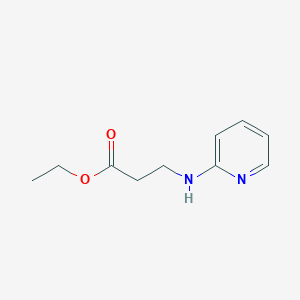




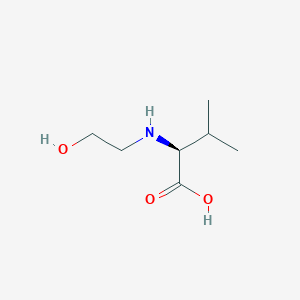

![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)


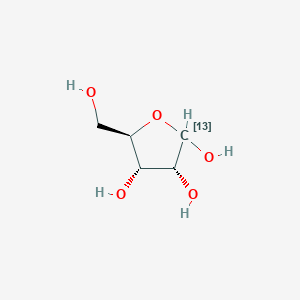
![4-Sulfocalix[4]arene sodium salt](/img/structure/B119419.png)
